4-[(2-Hydroxybenzylidene)amino]phenol

Catalog No.
S12420237
CAS No.
782-78-5
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Hydroxybenzylidene)amino]phenol

CAS Number

782-78-5

Product Name

4-[(2-Hydroxybenzylidene)amino]phenol

IUPAC Name

2-[(4-hydroxyphenyl)iminomethyl]phenol

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c15-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)16/h1-9,15-16H

InChI Key

POLJRSQMPKDDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)O

4-[(2-Hydroxybenzylidene)amino]phenol, also known as 4-[(2-hydroxybenzylidene)amino]phenol, is an organic compound characterized by a phenolic structure with a hydroxyl group and an imine functional group. This compound is derived from the condensation of 4-aminophenol and 2-hydroxybenzaldehyde. Its chemical formula is C13H11N1O2, and it features a molecular weight of approximately 215.23 g/mol. The presence of both hydroxyl and imine groups in its structure contributes to its potential reactivity and biological activity.

The primary reaction associated with 4-[(2-hydroxybenzylidene)amino]phenol is the condensation reaction that forms the imine bond. This occurs when 4-aminophenol reacts with 2-hydroxybenzaldehyde, resulting in the formation of the Schiff base:

4 Aminophenol+2 Hydroxybenzaldehyde4 2 Hydroxybenzylidene amino phenol\text{4 Aminophenol}+\text{2 Hydroxybenzaldehyde}\rightarrow \text{4 2 Hydroxybenzylidene amino phenol}

This compound can further participate in various

4-[(2-Hydroxybenzylidene)amino]phenol exhibits notable biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound possesses antibacterial properties against various pathogens, making it a candidate for pharmaceutical applications .
  • Anticancer Potential: Some derivatives of this compound have demonstrated moderate anticancer activity, particularly in inhibiting the growth of cancer cell lines such as HeLa cells .
  • Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, providing potential health benefits related to oxidative stress .

The synthesis of 4-[(2-hydroxybenzylidene)amino]phenol typically involves the following steps:

  • Reagents Preparation: An equimolar mixture of 4-aminophenol and 2-hydroxybenzaldehyde is prepared in ethanol.
  • Condensation Reaction: The mixture is refluxed with a few drops of acid catalyst (such as acetic acid) to facilitate the condensation reaction.
  • Isolation: Upon completion, the product is isolated by filtration, washed with cold solvent, and dried.

This method can be modified or optimized based on desired yields or purity levels .

The applications of 4-[(2-hydroxybenzylidene)amino]phenol span various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for use in drug development targeting infections and cancer.
  • Material Science: Its ability to form metal complexes makes it useful in developing advanced materials with specific properties.
  • Analytical Chemistry: It can serve as a reagent in analytical methods for detecting certain metal ions due to its chelating ability .

Interaction studies involving 4-[(2-hydroxybenzylidene)amino]phenol primarily focus on its behavior when complexed with metal ions. These studies reveal:

  • Coordination Chemistry: The compound acts as a tridentate ligand, coordinating through both hydroxyl and imine nitrogen atoms to transition metals such as copper(II), nickel(II), and zinc(II) .
  • Biological Interactions: Investigations into its interactions with biological targets suggest that it may influence enzyme activity or cellular pathways due to its structural characteristics.

Several compounds share structural similarities with 4-[(2-hydroxybenzylidene)amino]phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AminophenolHydroxyl group on benzene ringPrecursor for various derivatives
SalicylaldehydeContains a hydroxyl group adjacent to an aldehydeCommonly used in synthesis of Schiff bases
5-Bromo-4-(hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)Contains bromine substituentExhibits enhanced biological activity
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenolContains chloro substituentDemonstrates unique coordination properties with metals

Uniqueness

The uniqueness of 4-[(2-hydroxybenzylidene)amino]phenol lies in its balance between structural simplicity and functional versatility. The combination of hydroxyl and imine groups allows it to engage in diverse

Traditional Condensation Approaches Using 4-Aminophenol and 2-Hydroxybenzaldehyde

The synthesis of 4-[(2-Hydroxybenzylidene)amino]phenol primarily relies on the condensation of 4-aminophenol with 2-hydroxybenzaldehyde, a reaction facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde. This process typically employs equimolar ratios of the reactants (0.014 mol each) in alcoholic solvents such as ethanol or methanol, followed by refluxing at elevated temperatures (70–80°C) for 3–5 hours. For instance, a standard protocol involves dissolving 2-hydroxybenzaldehyde (1.7 g) in absolute ethanol (20 mL) and combining it with an ethanolic solution of 4-aminophenol (1.5 g). The mixture is heated to reduce the solvent volume, cooled in an ice bath, and filtered to isolate the crystalline product.

Acid catalysis, often using concentrated sulfuric acid (3–4 drops), enhances the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde. This method yields a black crystalline product with a purity confirmed by thin-layer chromatography (TLC). Structural characterization via Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) reveals the characteristic imine bond (C=N) stretch at approximately 1604 cm⁻¹ and aromatic proton resonances between δ 6.8–8.3 ppm.

Table 1: Representative Traditional Synthesis Conditions

ReactantsSolventTemperature (°C)Time (h)Yield (%)
4-Aminophenol + 2-HydroxybenzaldehydeEthanol70–80348–96*
4-Aminophenol + 2-HydroxybenzaldehydeMethanol70396

*Yield varies based on isolation and recrystallization methods.

Solvent System Optimization for Imine Bond Formation

The choice of solvent profoundly influences reaction kinetics, product yield, and crystal morphology. Polar protic solvents like ethanol and methanol are preferred due to their ability to stabilize charged intermediates and dissolve both reactants. Ethanol, with a boiling point of 78°C, facilitates prolonged refluxing without rapid solvent evaporation, ensuring complete imine bond formation. In contrast, methanol’s lower boiling point (65°C) allows for milder heating conditions, which reduce side reactions such as aldol condensation.

Experimental comparisons demonstrate that methanol achieves higher yields (96%) compared to ethanol (48–75%) under identical molar ratios and reaction durations. This disparity arises from methanol’s superior solvation of the Schiff base intermediate, minimizing premature precipitation. Additionally, post-reaction solvent volume reduction (e.g., from 50 mL to 25 mL) concentrates the reaction mixture, enhancing crystallinity and ease of isolation.

Table 2: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Yield (%)Crystal Quality
Ethanol7848–75Moderate
Methanol6596High

Green Chemistry Approaches in Schiff Base Synthesis

Recent efforts to align Schiff base synthesis with green chemistry principles focus on minimizing hazardous solvents, reducing energy consumption, and employing catalytic additives. Water-based systems, though challenging due to the hydrophobic nature of reactants, have been explored using surfactants or phase-transfer catalysts to enhance solubility. For example, oxidative polycondensation of 4-[(2-Hydroxybenzylidene)amino]phenol in aqueous alkaline media (10% KOH) with hydrogen peroxide (H₂O₂) as an oxidant yields polymeric derivatives at 48.3% efficiency, albeit requiring higher temperatures (90°C).

Energy efficiency is improved through microwave-assisted synthesis, which reduces reaction times from hours to minutes. While not explicitly documented for this compound, analogous Schiff base syntheses report 80–90% yields within 10 minutes using microwave irradiation. Catalyst recycling, such as reusing acidic ion-exchange resins, further reduces waste generation.

Table 3: Green Chemistry Metrics

ParameterTraditional MethodGreen Method
Solvent ToxicityHigh (Ethanol)Low (Water)
Energy Consumption300–400 kJ/mol150–200 kJ/mol
Reaction Time3–5 h0.5–1 h

The chemical compound 4-[(2-Hydroxybenzylidene)amino]phenol represents a significant member of the Schiff base family, characterized by its ability to form stable coordination complexes with various transition metal ions [1] [2]. This phenolic Schiff base ligand possesses both nitrogen and oxygen donor atoms, making it an excellent chelating agent for transition metals including copper, iron, nickel, and palladium [3] [4].

The formation of transition metal complexes with 4-[(2-Hydroxybenzylidene)amino]phenol proceeds through coordination of the azomethine nitrogen atom and the phenolic oxygen atom after deprotonation [1] [5]. The ligand acts as a tridentate chelating agent, with the hydroxyl group on the phenol ring and the hydroxy group on the benzylidene ring providing additional coordination sites [6]. This coordination behavior results in the formation of stable five and six-membered chelate rings, which significantly enhance the thermodynamic stability of the resulting metal complexes [7].

Copper(II) complexes with 4-[(2-Hydroxybenzylidene)amino]phenol typically adopt square planar geometry, consistent with the d8 electronic configuration preference for this coordination environment [8] [9]. The formation constant for copper(II) complexes (log K1 = 12.8) indicates exceptionally high stability, which follows the Irving-Williams series order for divalent transition metals [10]. Spectroscopic characterization reveals characteristic copper(II) d-d transitions at approximately 701 nanometers, along with shifts in the azomethine stretching frequency from 1680 to 1620 cm⁻¹ upon complexation [11].

Iron(II) complexes demonstrate octahedral coordination geometry with formation constants of log K1 = 11.3 [12]. The high-spin nature of these complexes is evidenced by magnetic moment values of 4.89 Bohr magnetons, consistent with four unpaired electrons in the d6 configuration [13]. Electronic absorption spectra show characteristic d-d transitions around 630 nanometers, while infrared spectroscopy confirms metal-oxygen and metal-nitrogen bond formation through the appearance of new bands at 548 and 478 cm⁻¹, respectively [14].

Nickel(II) complexes typically exhibit octahedral geometry with six-coordinate structures [15]. The formation constant (log K1 = 10.5) reflects moderate stability, and the complexes show paramagnetic behavior with magnetic moments of 2.85 Bohr magnetons [16]. The electronic spectrum displays characteristic nickel(II) d-d transitions at 678 nanometers, while vibrational spectroscopy confirms coordination through shifts in the azomethine and phenolic stretching frequencies [17].

Palladium(II) complexes represent particularly interesting examples due to their exceptional stability (log K1 = 15.2) and square planar coordination geometry [18]. The diamagnetic nature of these complexes is consistent with the d8 low-spin configuration, and their electronic spectra show characteristic ligand-to-metal charge transfer transitions at 485 nanometers [19]. These complexes demonstrate remarkable thermal stability and have shown significant promise in catalytic applications [20].

Metal IonLog K1 (Formation Constant)Log K2 (Second Formation Constant)Coordination GeometryCoordination Number
Cu(II)12.810.2Square planar4
Ni(II)10.58.7Octahedral6
Co(II)9.27.8Octahedral6
Zn(II)8.46.9Tetrahedral4
Fe(II)11.39.1Octahedral6
Mn(II)8.97.2Octahedral6
Pd(II)15.212.8Square planar4

The coordination behavior of 4-[(2-Hydroxybenzylidene)amino]phenol with transition metals follows predictable patterns based on electronic configuration and ligand field stabilization energy considerations [21]. The observed stability order Cu(II) > Ni(II) > Co(II) > Zn(II) aligns with the Irving-Williams series, reflecting the balance between ionic size, charge density, and ligand field effects [22].

Geometrical Isomerism in Octahedral and Square Planar Complexes

The coordination complexes of 4-[(2-Hydroxybenzylidene)amino]phenol exhibit various types of geometrical isomerism depending on the coordination geometry and ligand arrangement around the central metal ion [23]. The occurrence of geometrical isomers in these systems is fundamentally determined by the spatial arrangement of ligands and the coordination number of the metal center [24].

In octahedral complexes of the type [M(L)₂(H₂O)₂]²⁺, where L represents the deprotonated 4-[(2-Hydroxybenzylidene)amino]phenol ligand, two distinct geometrical isomers are possible: cis and trans configurations [25]. The cis isomer features adjacent water molecules occupying coordination sites at 90-degree angles to each other, while the trans isomer has water molecules positioned at 180-degree angles [26]. These isomers can be distinguished through various spectroscopic techniques, including infrared spectroscopy, where different vibrational modes are observed for the metal-water stretching frequencies [27].

The formation of cis and trans isomers in octahedral complexes is influenced by several factors, including the electronic configuration of the metal ion, ligand field strength, and steric considerations [28]. For iron(II) and nickel(II) complexes with 4-[(2-Hydroxybenzylidene)amino]phenol, both isomers have been isolated and characterized, with the trans isomer typically being thermodynamically more stable due to reduced ligand-ligand repulsion [29].

Square planar complexes of the type [M(L)₂Cl₂] also exhibit cis-trans isomerism, particularly evident in copper(II) and palladium(II) systems [30]. In the cis configuration, the two chloride ligands occupy adjacent coordination sites, creating a molecule with C₂ᵥ symmetry [31]. The trans configuration places chloride ligands at opposite positions, resulting in D₂ₕ symmetry [32]. The cis isomer typically displays higher dipole moments and different solubility properties compared to the trans isomer [33].

The occurrence of geometrical isomerism in these complexes has significant implications for their physical and chemical properties [34]. Cis isomers generally exhibit higher reactivity due to the presence of labile ligands in adjacent positions, facilitating substitution reactions [35]. This geometric effect is particularly pronounced in square planar palladium(II) complexes, where the cis configuration is essential for catalytic activity in cross-coupling reactions [36].

Complex FormulaMetal IonGeometryPossible IsomersNumber of IsomersObserved Isomers
[M(L)₂(H₂O)₂]²⁺Co(II), Ni(II), Fe(II)Octahedralcis/trans2Both
[M(L)₂Cl₂]Cu(II), Pd(II)Square planarcis/trans2Both
[M(L)(bpy)]²⁺All metalsOctahedralmer/fac2Both
[M(L)₂]Cu(II), Pd(II)Square planarNone1Single

Mixed ligand complexes of the type [M(L)(bpy)]²⁺, where bpy represents 2,2'-bipyridine, exhibit meridional (mer) and facial (fac) isomerism in octahedral geometries [37]. The mer isomer has the three donor atoms of the tridentate ligand occupying meridional positions, while the fac isomer has them in facial positions [38]. The distribution of these isomers depends on the electronic preferences of the metal ion and the steric requirements of the ligands [39].

The identification and characterization of geometrical isomers in these systems rely heavily on spectroscopic methods [40]. Nuclear magnetic resonance spectroscopy provides definitive structural information, particularly for diamagnetic complexes where distinct chemical shifts can be observed for different isomers [41]. Infrared spectroscopy reveals characteristic vibrational patterns that are sensitive to the coordination environment, allowing for isomer identification through comparison of metal-ligand stretching frequencies [42].

Catalytic Applications of Metal-Ligand Coordination Systems

The catalytic applications of metal complexes derived from 4-[(2-Hydroxybenzylidene)amino]phenol span a wide range of organic transformations, demonstrating the versatility and effectiveness of these coordination systems [43]. The catalytic activity of these complexes is directly related to their electronic structure, coordination geometry, and the ability of the ligand to modulate the reactivity of the metal center [44].

Copper(II) complexes with 4-[(2-Hydroxybenzylidene)amino]phenol have demonstrated exceptional catalytic activity in oxidation reactions, particularly in the oxidation of cyclohexene to cyclohexene oxide [45]. The square planar geometry of these complexes provides an ideal coordination environment for substrate activation, with conversion rates reaching 85% and selectivity values of 91% [46]. The catalytic mechanism involves the formation of a copper-peroxo intermediate, which subsequently transfers oxygen to the substrate through a concerted process [47].

The turnover number for copper(II) catalyzed oxidation reactions reaches 245, indicating high catalytic efficiency [48]. The stability of the copper-ligand framework under oxidative conditions is attributed to the strong coordination bonds formed between the metal center and the phenolic oxygen and azomethine nitrogen atoms. This stability allows for multiple catalytic cycles without significant degradation of the active catalyst [49].

Nickel(II) complexes have shown remarkable activity in epoxidation reactions of various alkenes [50]. The octahedral coordination geometry provides multiple coordination sites for substrate binding and activation [51]. These complexes achieve conversion rates of 78% with selectivity values of 88% for the epoxidation of simple alkenes [52]. The catalytic mechanism involves the coordination of the alkene substrate to the nickel center, followed by oxygen transfer from a coordinated oxidant [53].

Cobalt(II) complexes demonstrate exceptional performance in Henry reactions, achieving conversion rates of 92% with selectivity values of 95% [54]. The Henry reaction involves the addition of nitroalkanes to aldehydes, producing β-nitro alcohols that are important synthetic intermediates [55]. The high turnover number of 312 for cobalt(II) complexes indicates superior catalytic efficiency compared to other transition metal systems.

Iron(II) complexes have been successfully employed in the oxidation of alcohols to carbonyl compounds. The octahedral coordination geometry allows for the formation of high-valent iron-oxo species that are highly reactive toward alcohol substrates. These complexes achieve conversion rates of 76% with selectivity values of 82% for the oxidation of primary and secondary alcohols.

Metal ComplexReaction TypeSubstrateConversion (%)Selectivity (%)TON (Turnover Number)
Cu(II)-LOxidationCyclohexene8591245
Ni(II)-LEpoxidationAlkenes7888189
Co(II)-LHenry reactionNitroalkanes9295312
Fe(II)-LOxidationAlcohols7682167
Pd(II)-LC-C couplingAryl halides9498456

Palladium(II) complexes represent the most active catalytic systems among the transition metal complexes studied, with turnover numbers reaching 456. These complexes are particularly effective in carbon-carbon coupling reactions, including Suzuki-Miyaura and Heck reactions. The square planar geometry of palladium(II) complexes facilitates the oxidative addition and reductive elimination steps that are crucial for these transformations. Conversion rates of 94% with selectivity values of 98% demonstrate the exceptional performance of these catalytic systems.

The catalytic activity of these metal-ligand coordination systems is influenced by several factors, including the electronic properties of the ligand, the coordination geometry of the metal center, and the reaction conditions. The electron-donating nature of the phenolic oxygen atoms enhances the electron density at the metal center, increasing its nucleophilicity and facilitating substrate activation. The rigid coordination environment provided by the chelating ligand helps maintain the structural integrity of the catalyst during the catalytic cycle.

The recyclability of these catalytic systems is an important consideration for practical applications. Palladium(II) complexes can be recovered and reused for multiple catalytic cycles with minimal loss of activity. The stability of the metal-ligand framework under various reaction conditions contributes to the longevity of these catalytic systems.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.078978594 g/mol

Monoisotopic Mass

213.078978594 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types